molecular formula C16H15N3O2 B12172290 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide

Cat. No.: B12172290
M. Wt: 281.31 g/mol
InChI Key: BCBIZHUEBJCGLZ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The resulting benzimidazole derivative is then reacted with 3-methoxybenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Known for its antimicrobial and anticancer activities.

    5,6-dimethylbenzimidazole: A component of vitamin B12 and has various biological activities.

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide: Exhibits potent antiviral activity.

Uniqueness

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Biological Activity

3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C16H15N3O2C_{16}H_{15}N_{3}O_{2} with a molecular weight of 281.31 g/mol. Its structural features include a methoxy group and a benzimidazole moiety, which play crucial roles in its biological interactions.

PropertyValue
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
IUPAC NameThis compound
InChI KeyBCBIZHUEBJCGLZ-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The benzimidazole core is known to bind to various biological molecules, potentially inhibiting their function. This inhibition can disrupt essential biological pathways, leading to observed antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundTarget BacteriaMIC (μg/ml)
Compound 1S. aureus50
Compound 2E. coli25
Compound 3S. typhi62.5

In particular, the compound has shown notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, including lung cancer cells (A549). The IC50 values (the concentration required to inhibit cell growth by 50%) are critical for evaluating its efficacy:

Cell LineIC50 (μM)
A5496.75 ± 0.19
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound effectively inhibits the proliferation of cancer cells while showing lower toxicity towards normal cells .

Case Studies

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including the compound :

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and evaluated their antimicrobial activities against multiple bacterial strains, revealing that some derivatives had MIC values significantly lower than standard antibiotics .
  • Antitumor Studies : Research conducted on similar compounds demonstrated high potential for inhibiting tumor growth in both two-dimensional (2D) and three-dimensional (3D) assays across different lung cancer cell lines .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-methoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C16H15N3O2/c1-10-17-14-7-6-12(9-15(14)18-10)19-16(20)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

BCBIZHUEBJCGLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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